1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC16189461
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FNO2 |
|---|---|
| Molecular Weight | 181.16 g/mol |
| IUPAC Name | 1-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H8FNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |
| Standard InChI Key | VVMRIBDQBYDYHR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=C(N=CC=C2)F)C(=O)O |
Introduction
1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of cyclopropane carboxylic acids, characterized by a cyclopropane ring attached to a carboxylic acid functional group and a fluorinated pyridine moiety. The presence of the fluorine atom enhances the compound's biological activity and lipophilicity, making it a subject of interest in pharmaceutical research.
Chemical Reactivity
The chemical reactivity of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amidation. Additionally, cyclopropane derivatives often undergo ring-opening reactions under specific conditions, leading to various products depending on the reaction environment.
Synthesis
The synthesis of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and minimize by-products.
Potential Applications
1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid has potential applications in various fields, particularly in medicinal chemistry. The fluorinated pyridine moiety may enhance binding affinity due to increased lipophilicity and electronic effects, which are crucial in drug design. This compound is involved in several chemical reactions that utilize organic solvents and may require catalysts like palladium or platinum to facilitate transformations.
Mechanism of Action
The mechanism of action for 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid primarily relates to its interaction with biological targets, potentially including receptors involved in neurological pathways. The fluorinated pyridine moiety may enhance binding affinity due to increased lipophilicity and electronic effects, which are crucial in drug design.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid. For example:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(5-Fluoropyridin-2-YL)cyclopropane-1-carboxylic acid | Similar cyclopropane structure with different pyridine substitution | Different fluorine position may alter activity |
| 2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid | Contains a pyridine ring without fluorine | Lacks fluorine which may affect reactivity |
| 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid | Chlorine substitution instead of fluorine | Different halogen may influence biological activity |
These compounds highlight the uniqueness of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid due to its specific combination of functional groups and substituents, which may lead to distinct biological activities and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume